2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrimidine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves the reaction of 3-methoxyphenylpiperazine with a pyrimidine derivative. One common method includes the use of 2-chloropyrimidine as a starting material, which reacts with 3-methoxyphenylpiperazine in the presence of a base such as potassium carbonate in an anhydrous solvent like xylene . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process might involve crystallization or chromatography techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-[4-(3-Hydroxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile.
Reduction: 2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to therapeutic effects such as vasodilation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Bromophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile: Similar structure but with a bromophenyl group instead of a methoxyphenyl group.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile: Similar structure but with a methoxy group at a different position on the phenyl ring.
Uniqueness
2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its binding affinity and selectivity for certain biological targets. This structural uniqueness can result in different pharmacological profiles and therapeutic potentials compared to its analogs.
Properties
Molecular Formula |
C16H17N5O |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C16H17N5O/c1-22-15-4-2-3-14(11-15)20-7-9-21(10-8-20)16-18-6-5-13(12-17)19-16/h2-6,11H,7-10H2,1H3 |
InChI Key |
VHFCGIHUOFLORJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=CC(=N3)C#N |
Origin of Product |
United States |
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